3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclopentanone, thiophene-2-carbaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclopentyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the thienyl group, which imparts distinct electronic and steric properties. These properties contribute to its unique biological activities and make it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NOS3 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NOS3/c15-12-11(8-10-6-3-7-17-10)18-13(16)14(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2/b11-8- |
InChI Key |
LJBUIDQWTFVPKO-FLIBITNWSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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